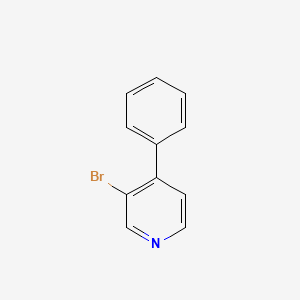

3-Bromo-4-phenylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNPADQPUYHCOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376582 | |

| Record name | 3-bromo-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88345-89-5 | |

| Record name | 3-bromo-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-phenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-phenylpyridine, a key building block in synthetic organic chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via Suzuki-Miyaura coupling, and discusses its potential applications in research and drug development. The information is presented to support researchers and scientists in the effective utilization of this compound in their work.

Chemical and Physical Properties

This compound is a solid organic compound with the chemical formula C₁₁H₈BrN.[1] Its unique structure, featuring a phenyl group and a bromine atom on the pyridine ring, makes it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 88345-89-5 | |

| Molecular Formula | C₁₁H₈BrN | [1] |

| Molecular Weight | 234.09 g/mol | |

| Melting Point | 49-50 °C | |

| Boiling Point | 293 °C at 760 mmHg | |

| Density | 1.426 g/cm³ | |

| Flash Point | 131 °C | |

| Physical Form | Solid | [1] |

| Storage Temperature | 2-8 °C, Sealed in dry | [1] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound. In this case, 3,4-dibromopyridine can be reacted with phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of this compound from 3,4-dibromopyridine and phenylboronic acid.

Materials:

-

3,4-Dibromopyridine

-

Phenylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane) and degassed water (typically a 4:1 to 10:1 ratio)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine 3,4-dibromopyridine (1 equivalent), phenylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₃PO₄, 2 equivalents).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-Dioxane) and degassed water via syringe.

-

Reaction: Heat the mixture to 80-110°C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

Experimental Workflow Diagram

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-4-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of 3-Bromo-4-phenylpyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. This guide details a robust synthetic protocol, physical and spectroscopic properties, and the logical workflow for its preparation and analysis.

Introduction

This compound is a substituted pyridine derivative with significant potential as a key intermediate in the synthesis of complex organic molecules. The presence of both a phenyl group and a bromine atom on the pyridine ring offers two distinct points for further functionalization, making it a versatile scaffold for the development of novel pharmaceuticals and functional materials. The strategic placement of these groups allows for directed synthesis and the exploration of structure-activity relationships in drug discovery programs.

Synthesis Methodology

The synthesis of this compound can be efficiently achieved via a site-selective Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is favored for its high yields, tolerance of various functional groups, and the commercial availability of the required starting materials. The proposed synthesis starts from a dihalogenated pyridine, such as 3,4-dibromopyridine, and couples it with phenylboronic acid. The regioselectivity of the coupling, favoring the 4-position, is a known trend for such dihalopyridines under specific catalytic conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 3,4-dibromopyridine and phenylboronic acid.

Materials:

-

3,4-Dibromopyridine

-

Phenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine 3,4-dibromopyridine (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization Data

This section summarizes the known physical properties and predicted spectroscopic data for this compound.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 88345-89-5 | [1][2] |

| Molecular Formula | C₁₁H₈BrN | [1][2] |

| Molecular Weight | 234.09 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 49-50 °C | [3] |

| Boiling Point | 293 °C | [3] |

| Density | 1.426 g/cm³ | [3] |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.7 | s | 1H | H2 (Pyridine) |

| ~8.5 | d | 1H | H6 (Pyridine) |

| ~7.6-7.4 | m | 5H | Phenyl protons |

| ~7.3 | d | 1H | H5 (Pyridine) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~152 | C2 (Pyridine) |

| ~150 | C6 (Pyridine) |

| ~148 | C4 (Pyridine) |

| ~138 | C1' (Phenyl, ipso) |

| ~130 | Phenyl carbons |

| ~129 | Phenyl carbons |

| ~128 | Phenyl carbons |

| ~126 | C5 (Pyridine) |

| ~120 | C3 (Pyridine) |

Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1550 | Strong | C=C and C=N stretching (Pyridine ring) |

| 1480-1400 | Strong | Aromatic C=C stretching (Phenyl ring) |

| 1100-1000 | Medium | C-H in-plane bending |

| ~760 and ~700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

| ~600 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Predicted mass spectrometry data indicates the following characteristic ions[4]:

| m/z | Adduct |

| 233.99129 | [M+H]⁺ |

| 255.97323 | [M+Na]⁺ |

| 232.98401 | M⁺ |

Visualizations

Synthesis Workflow

Caption: A flowchart illustrating the synthesis and characterization process for this compound.

Suzuki-Miyaura Catalytic Cycle

Caption: A diagram of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

3-Bromo-4-phenylpyridine IUPAC name and structure

An In-depth Technical Guide to 3-Bromo-4-phenylpyridine: Synthesis, Properties, and Applications in Drug Discovery

Introduction

This compound is a halogenated, biaryl heterocyclic compound that serves as a crucial building block in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. Its structure, featuring a pyridine ring substituted with both a bromine atom and a phenyl group, offers multiple reaction sites for further chemical modifications. The bromine atom at the 3-position is particularly amenable to various cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This guide provides a comprehensive overview of the IUPAC nomenclature, structure, synthesis, and physicochemical properties of this compound, with a focus on its potential applications for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

The chemical structure of this compound consists of a pyridine ring where the hydrogen atom at position 3 is substituted by a bromine atom, and the hydrogen at position 4 is substituted by a phenyl group.

-

Preferred IUPAC Name: this compound[1]

-

Systematic IUPAC Name: 4-Phenyl-3-bromopyridine[1]

-

Chemical Formula: C₁₁H₈BrN[1]

-

SMILES: BrC1=C(C=CN=C1)C1=CC=CC=C1[1]

-

InChI Key: LVNPADQPUYHCOR-UHFFFAOYSA-N[1]

Physicochemical and Quantitative Data

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| CAS Number | 88345-89-5 | [1][2] |

| Molecular Weight | 234.09 g/mol | [1][2] |

| Melting Point | 49-50 °C | [2] |

| Boiling Point | 293 °C | [2] |

| Density | 1.426 g/cm³ | [2] |

| Flash Point | 131 °C | [2] |

| Physical Form | Solid, Powder | |

| Purity | Typically ≥98% |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[3][4] This reaction typically involves the coupling of an aryl halide with an organoboron species. For the synthesis of this compound, a plausible route is the Suzuki-Miyaura coupling of 3,4-dibromopyridine with phenylboronic acid, where the reaction is regioselectively controlled to favor substitution at the 4-position.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of this compound from 3,4-dibromopyridine and phenylboronic acid.

Materials:

-

3,4-Dibromopyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dibromopyridine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.1 mmol, 1.1 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).

-

Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

-

Flush the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 ratio) to the flask via syringe.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within 4-6 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

While specific biological activity data for this compound is not extensively reported in public literature, its structural framework is of significant interest in medicinal chemistry. It serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, enabling the exploration of a wide chemical space.

Analogous structures, such as 3-bromo-4-methylpyridine, are known intermediates in the synthesis of high-value chemicals, including active pharmaceutical ingredients (APIs).[5] For instance, this related compound is a precursor for the synthesis of proton pump inhibitors (PPIs) and phosphodiesterase type 4 (PDE4) inhibitors.[6] This suggests that this compound could be a key starting material for developing novel therapeutics in similar areas.

Potential Signaling Pathway Interactions

Given the prevalence of the phenylpyridine scaffold in various kinase inhibitors, it is plausible that derivatives of this compound could be designed to target specific signaling pathways involved in diseases such as cancer and inflammation. The diagram below illustrates a conceptual model of how a molecule derived from this scaffold might act as a kinase inhibitor, blocking downstream signaling cascades.

Caption: Conceptual diagram of a potential mechanism of action.

Conclusion

This compound is a synthetically versatile molecule with significant potential as an intermediate in the development of novel pharmaceuticals and functional materials. While direct biological data on this specific compound is limited, the established reactivity of its functional groups and the known biological activities of related phenylpyridine derivatives make it a compound of high interest for researchers in drug discovery. The synthetic protocols, such as the Suzuki-Miyaura coupling, provide reliable methods for its preparation, opening avenues for the creation of diverse libraries of compounds for biological screening.

References

Spectroscopic Data and Characterization of 3-Bromo-4-phenylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-4-phenylpyridine. Due to the limited availability of public experimental spectra for this compound, this document presents a combination of available physical data for the target compound and detailed spectroscopic data for its constitutional isomer, 3-(4'-bromophenyl)pyridine. This information serves as a valuable reference for the characterization and analysis of this class of compounds.

Physicochemical Properties of this compound

Basic physicochemical properties of this compound have been reported by various chemical suppliers.

| Property | Value | Source |

| CAS Number | 88345-89-5 | Sigma-Aldrich, ChemicalBook[1] |

| Molecular Formula | C₁₁H₈BrN | Sigma-Aldrich, ChemicalBook[1] |

| Molecular Weight | 234.09 g/mol | ChemicalBook[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Storage Temperature | 2-8°C (sealed in dry conditions) | Sigma-Aldrich |

Spectroscopic Data (Representative Data from Isomer: 3-(4'-bromophenyl)pyridine)

The following sections provide detailed spectroscopic data obtained for 3-(4'-bromophenyl)pyridine, a constitutional isomer of this compound. These data are presented as a close approximation of what can be expected for this compound and are valuable for understanding the spectral characteristics of brominated phenylpyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.85 | d, J = 2.4 Hz | 1H | Pyridine-H2 |

| 8.59 | dd, J = 4.8, 1.6 Hz | 1H | Pyridine-H6 |

| 7.90 | ddd, J = 8.0, 2.4, 1.6 Hz | 1H | Pyridine-H4 |

| 7.61 | d, J = 8.4 Hz | 2H | Phenyl-H3', H5' |

| 7.50 | d, J = 8.4 Hz | 2H | Phenyl-H2', H6' |

| 7.41 | dd, J = 8.0, 4.8 Hz | 1H | Pyridine-H5 |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 149.6 | Pyridine-C2 |

| 148.5 | Pyridine-C6 |

| 137.4 | Phenyl-C1' |

| 135.2 | Pyridine-C4 |

| 132.2 | Phenyl-C3', C5' |

| 128.6 | Phenyl-C2', C6' |

| 123.6 | Pyridine-C5 |

| 122.5 | Phenyl-C4' |

| 120.9 | Pyridine-C3 |

Infrared (IR) Spectroscopy

The IR spectrum of brominated phenylpyridines is expected to show characteristic peaks corresponding to aromatic C-H stretching, C=C and C=N bond vibrations within the aromatic rings, and C-Br stretching.

| Wavenumber (cm⁻¹) | Interpretation |

| 3050-3000 | Aromatic C-H stretching |

| 1590-1550 | Aromatic C=C and C=N stretching |

| 1470-1420 | Aromatic ring vibrations |

| ~1000 | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry data is crucial for confirming the molecular weight and isotopic distribution of bromine-containing compounds. PubChem provides predicted collision cross-section data for this compound, which is useful in advanced mass spectrometry analyses.[2] The mass spectrum of the isomer 3-(4'-bromophenyl)pyridine shows the characteristic isotopic pattern of a monobrominated compound.

| m/z | Interpretation |

| 233/235 | [M]⁺ molecular ion peak (¹¹Br/⁸¹Br isotopes) |

| 154 | [M-Br]⁺ fragment |

| 127 | [M-Br-HCN]⁺ fragment |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data, based on methodologies reported for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation : The compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) added as an internal standard.

-

Data Acquisition : Standard pulse programs are used to acquire ¹H and ¹³C NMR spectra. For ¹H NMR, key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the aromatic region, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Data Acquisition : The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, or a direct insertion probe.

-

Ionization Method : Electron Ionization (EI) is a common method for this type of molecule, typically performed at 70 eV.

-

Data Acquisition : The mass analyzer scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and any fragment ions produced.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: A flowchart of the experimental workflow for the synthesis and spectroscopic characterization of an organic compound.

References

Solubility of 3-Bromo-4-phenylpyridine in common organic solvents

An In-depth Technical Guide on the Solubility of 3-Bromo-4-phenylpyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on providing a framework for its determination. This includes detailed experimental protocols for solubility measurement and a qualitative assessment of its likely solubility in a range of common organic solvents based on its chemical structure and data from related compounds.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with both a bromine atom and a phenyl group, makes it a versatile building block for the synthesis of a variety of complex organic molecules with potential therapeutic applications. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and quality control. Proper solvent selection is paramount for achieving optimal reaction yields, efficient crystallization, and for the development of suitable drug delivery systems.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 88345-89-5 | [1][2][3] |

| Molecular Formula | C₁₁H₈BrN | [1][2][3] |

| Molecular Weight | 234.09 g/mol | [1][2][3] |

| Appearance | Solid | |

| Melting Point | 49-50 °C | |

| Boiling Point | 293 °C | |

| Density | 1.426 g/cm³ |

Predicted Solubility in Common Organic Solvents

Table 2 provides a predicted qualitative solubility of this compound in a selection of common organic solvents.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Polarity Index | Predicted Qualitative Solubility | Rationale |

| Hexane | 0.1 | Low | Non-polar solvent, unlikely to effectively solvate the polar pyridine ring. |

| Toluene | 2.4 | Medium | Aromatic solvent, may have favorable π-π stacking interactions with the phenyl and pyridine rings. |

| Diethyl Ether | 2.8 | Medium | Moderately polar, may offer a balance for solvating both polar and non-polar regions. |

| Chloroform | 4.1 | High | A good solvent for many organic solids, including the related 3-Bromo-4-methylpyridine.[4] |

| Ethyl Acetate | 4.4 | High | A moderately polar solvent commonly used for extraction and chromatography of similar compounds.[5][6] |

| Tetrahydrofuran (THF) | 4.0 | High | A polar aprotic solvent, likely to be a good solvent. |

| Acetone | 5.1 | High | A polar aprotic solvent, likely to effectively solvate the molecule. |

| Methanol | 5.1 | High | A polar protic solvent, known to dissolve the related 3-Bromo-4-methylpyridine.[4] |

| Ethanol | 4.3 | High | A polar protic solvent, similar to methanol. |

| N,N-Dimethylformamide (DMF) | 6.4 | High | A polar aprotic solvent, often used in synthesis involving pyridine derivatives.[6] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A highly polar aprotic solvent, generally a good solvent for a wide range of organic compounds. |

| Water | 10.2 | Low | The molecule is predominantly non-polar, and the pyridine nitrogen's basicity is likely insufficient for significant aqueous solubility. |

Experimental Protocol for Solubility Determination

The following section details a standard experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent. The most common and reliable method is the shake-flask method, followed by either gravimetric or spectroscopic analysis.[7][8][9]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or HPLC system

-

Oven or rotary evaporator (for gravimetric analysis)

Experimental Workflow

The general workflow for determining the solubility of this compound is depicted in the following diagram.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. The presence of undissolved solid should be confirmed visually.[7]

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved particles. This step is critical to avoid artificially high solubility values.

-

-

Analysis:

-

Gravimetric Method:

-

Dispense the filtered saturated solution into a pre-weighed container.

-

Evaporate the solvent completely using a gentle stream of nitrogen, an oven set to a temperature below the compound's melting point, or a rotary evaporator.

-

Once the solvent is removed, weigh the container with the solid residue.

-

The solubility can be calculated as the mass of the residue per volume of the solvent.

-

-

Spectroscopic Method (UV-Vis or HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample.

-

Calculate the concentration of the diluted sample from the calibration curve and then determine the concentration of the original saturated solution, accounting for the dilution factor.

-

-

Conclusion

While quantitative solubility data for this compound in common organic solvents is not extensively published, this guide provides a robust framework for its experimental determination. The predicted qualitative solubility presented herein, based on the compound's structure and data from analogous molecules, offers a valuable starting point for solvent selection in synthesis, purification, and formulation development. The detailed experimental protocol for the shake-flask method provides researchers with a reliable methodology to generate accurate and reproducible solubility data, which is essential for advancing the use of this important pharmaceutical intermediate.

References

- 1. This compound | 88345-89-5 [chemicalbook.com]

- 2. This compound CAS#: 88345-89-5 [m.chemicalbook.com]

- 3. This compound | CAS 88345-89-5 [matrix-fine-chemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Solubility Measurements | USP-NF [uspnf.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-Bromo-4-phenylpyridine: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-phenylpyridine is a key heterocyclic building block in medicinal chemistry and organic synthesis. Its unique structural motif, featuring a pyridine ring substituted with both a bromine atom and a phenyl group, offers versatile reactivity for the construction of complex molecular architectures. The bromine atom serves as a valuable handle for various cross-coupling reactions, enabling the introduction of diverse functional groups, while the phenylpyridine core is a recognized scaffold in numerous biologically active compounds. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and applications of this compound, with a particular focus on its role in the development of novel therapeutics, such as p38 MAP kinase inhibitors.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers. The purity and available quantities vary among suppliers, and it is crucial for researchers to consider these factors based on their specific experimental needs. Below is a summary of representative suppliers and their product specifications.

| Supplier | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Shanghai Aladdin Biochemical Technology Co., LTD | ≥98% | 100mg, 1g, 5g | 88345-89-5 | C₁₁H₈BrN | 234.09 | 49-50 | 292.8 ± 20.0 at 760 mmHg |

| Ambeed, Inc. (via Sigma-Aldrich) | 97% | Inquire | 88345-89-5 | C₁₁H₈BrN | 234.09 | - | - |

| BLD Pharm | Inquire | Inquire | 88345-89-5 | C₁₁H₈BrN | 234.09 | - | - |

| Moldb | 98% | 100mg, 250mg, 1g, 5g | 88345-89-5 | C₁₁H₈BrN | 234.09 | - | - |

| ChemicalBook | Inquire | Inquire | 88345-89-5 | C₁₁H₈BrN | 234.09 | 49-50 | 293 |

| Dayang Chem (Hangzhou) Co., Ltd. | ≥98% | 100g, 1kg, 100kg, 1000kg | 88345-89-5 | C₁₁H₈BrN | 234.09 | - | - |

| Shanghai Nianxing Industrial Co., Ltd | 98.0% | Inquire | 88345-89-5 | C₁₁H₈BrN | 234.09 | - | - |

| Matrix Fine Chemicals | Inquire | Inquire | 88345-89-5 | C₁₁H₈BrN | 234.10 | - | - |

Synthesis of this compound

The synthesis of this compound can be achieved through various palladium-catalyzed cross-coupling reactions. A common and effective method is the regioselective Suzuki-Miyaura coupling of 3,4-dibromopyridine with phenylboronic acid. The reactivity difference between the bromine atoms at the 3- and 4-positions of the pyridine ring allows for selective functionalization at the 4-position.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of this compound from 3,4-dibromopyridine and phenylboronic acid. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary to achieve the desired yield and purity.

Materials:

-

3,4-Dibromopyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dibromopyridine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).

-

Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

-

Flush the flask with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

-

Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Application in Drug Discovery: Inhibition of the p38 MAPK Signaling Pathway

The phenylpyridine scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have shown significant potential as inhibitors of various protein kinases, particularly p38 mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway plays a crucial role in cellular responses to stress and inflammation, and its dysregulation is implicated in a variety of diseases, including inflammatory disorders, autoimmune diseases, and cancer.[2][3]

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a highly conserved signaling cascade that is activated by a wide range of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stresses (e.g., UV radiation, osmotic shock), and growth factors.[2][3] The core of the pathway consists of a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAP kinase itself.

Upon stimulation, upstream MAP3Ks such as TAK1 (TGF-β-activated kinase 1) are activated. TAK1, in complex with its binding protein TAB1, then phosphorylates and activates the downstream MAP2Ks, MKK3 and MKK6.[4] These dual-specificity kinases, in turn, phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180 and Tyr182) in its activation loop, leading to its conformational activation.[2]

Activated p38 MAPK can then phosphorylate a variety of downstream substrates, including other protein kinases (e.g., MAPKAPK2) and transcription factors (e.g., ATF2, MEF2C, and CREB).[5] The phosphorylation of these substrates ultimately leads to changes in gene expression, resulting in the production of pro-inflammatory cytokines and other mediators of the inflammatory response.[6]

Role of this compound in p38 MAPK Inhibition

This compound serves as a versatile starting material for the synthesis of potent and selective p38 MAPK inhibitors. The phenyl ring at the 4-position can be further functionalized to occupy the hydrophobic pocket of the ATP-binding site of p38, while the pyridine nitrogen can form crucial hydrogen bonds with the hinge region of the kinase. The bromine atom at the 3-position allows for the introduction of various substituents through cross-coupling reactions to optimize potency, selectivity, and pharmacokinetic properties.

For instance, the bromine can be replaced with other aryl or heteroaryl groups via Suzuki-Miyaura coupling, or with amino groups via Buchwald-Hartwig amination, leading to a diverse library of compounds for structure-activity relationship (SAR) studies. This strategic derivatization enables the fine-tuning of the inhibitor's interaction with the p38 kinase, ultimately leading to the development of drug candidates with improved therapeutic profiles.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant applications in drug discovery. Its utility is particularly evident in the development of inhibitors for the p38 MAPK signaling pathway, a key target in a range of inflammatory and proliferative diseases. The ability to selectively functionalize the 3- and 4-positions of the pyridine ring provides a powerful platform for the design and synthesis of novel therapeutic agents. This technical guide provides researchers and drug development professionals with the foundational knowledge of its commercial availability, synthetic routes, and a key biological application, thereby facilitating further exploration and innovation in the field.

References

- 1. portlandpress.com [portlandpress.com]

- 2. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 3. MAP kinase pathways activated by stress: the p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the Reaction Mechanism of 3-Bromo-4-phenylpyridine in Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction mechanism as it pertains to the substrate 3-bromo-4-phenylpyridine. This document details the catalytic cycle, discusses the influence of various reaction parameters, presents generalized experimental protocols based on closely related substrates, and offers visualizations of the core mechanistic pathways and workflows.

Introduction: The Suzuki-Miyaura Coupling in Heterocyclic Chemistry

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate is particularly valuable in the synthesis of biaryl and hetero-biaryl structures, which are prevalent in pharmaceuticals and functional materials.[2][3]

The coupling of pyridine-containing halides, such as this compound, presents unique considerations due to the electronic nature of the pyridine ring and the potential for the nitrogen lone pair to interact with the palladium catalyst. Understanding the reaction mechanism is crucial for optimizing reaction conditions and achieving high yields of the desired polysubstituted pyridine products.

The Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5]

Oxidative Addition

The catalytic cycle is initiated by the oxidative addition of the aryl halide, in this case, this compound, to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step of the reaction.[5] The Pd(0) catalyst inserts into the carbon-bromine bond, resulting in the formation of a square planar Pd(II) complex. The reactivity of aryl halides in this step generally follows the order I > Br > Cl.[5] For bromopyridines, the position of the bromine atom relative to the nitrogen significantly influences reactivity, with the general trend being 4-bromopyridine > 2-bromopyridine > 3-bromopyridine in terms of reaction rate. This suggests that this compound is a relatively less reactive substrate, potentially requiring more forcing conditions for efficient coupling.

Transmetalation

Following oxidative addition, the transmetalation step occurs, which involves the transfer of the organic group from the organoboron reagent to the Pd(II) complex.[5] This step requires the activation of the organoboron species by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium center, displacing the halide.[6] The exact mechanism of transmetalation is complex and can be influenced by the nature of the base, solvent, and ligands.[5]

Reductive Elimination

The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups on the Pd(II) complex couple to form the new carbon-carbon bond of the biaryl product.[4] The palladium catalyst is simultaneously reduced from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.

Data Presentation: Reaction Parameters for Suzuki Coupling of Bromopyridines

While specific quantitative data for the Suzuki coupling of this compound is not extensively reported in readily available literature, the following table summarizes typical reaction conditions for the coupling of the closely related substrate, 3-bromopyridine, with phenylboronic acid. These conditions can serve as a starting point for the optimization of the reaction with this compound.

| Catalyst System | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ (3 mol%) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 80-100 | 12-24 | 75-95 |

| Pd(OAc)₂ / PPh₃ | K₂CO₃ (2-3) | Toluene/H₂O | 80-100 | 12-24 | 70-90 |

| PdCl₂(dppf) | Cs₂CO₃ (2) | DMF | 100 | 12 | 80-95 |

Note: The data presented is for the Suzuki coupling of 3-bromopyridine with phenylboronic acid and should be considered as a guideline.[2] Optimization will be necessary for the specific substrate this compound.

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of a bromopyridine derivative with an arylboronic acid. This protocol should be adapted and optimized for the specific case of this compound.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

-

Degassed water

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, the palladium catalyst, and the base.[2]

-

Seal the flask with a septum and purge with an inert gas for 10-15 minutes.[2]

-

Add the anhydrous organic solvent and degassed water via syringe. The ratio of organic solvent to water is typically between 4:1 and 10:1.[2]

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

-

Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by a suitable method, such as column chromatography on silica gel.[2]

Conclusion

The Suzuki-Miyaura coupling of this compound provides a powerful method for the synthesis of highly substituted pyridine derivatives. A thorough understanding of the catalytic cycle, including the key steps of oxidative addition, transmetalation, and reductive elimination, is essential for the successful implementation and optimization of this reaction. While 3-bromopyridines are generally less reactive than their 2- and 4-isomers, careful selection of the catalyst, ligands, base, and solvent system can lead to high yields of the desired products. The protocols and data presented in this guide, based on closely related substrates, offer a solid foundation for researchers and drug development professionals to design and execute efficient Suzuki-Miyaura couplings with this compound. Further optimization for this specific substrate is recommended to achieve optimal results.

References

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 3-Bromo-4-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and its versatile substitution patterns make it an attractive framework for designing molecules with specific biological activities. The introduction of a phenyl group and a bromine atom at the 3- and 4-positions, respectively, of the pyridine ring, as in 3-Bromo-4-phenylpyridine, offers a unique combination of steric and electronic properties. This technical guide explores the potential applications of this compound as a key building block in the development of novel therapeutic agents. While direct biological data on this compound itself is limited, its structural motifs are present in compounds with significant pharmacological activities, particularly in oncology. This document will delve into these potential applications, providing detailed experimental protocols and summarizing relevant quantitative data to aid researchers in harnessing the potential of this versatile scaffold.

Core Applications in Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of a variety of biologically active molecules. The bromine atom at the 3-position serves as a convenient handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents to explore the structure-activity relationships (SAR) of resulting compounds. The 4-phenylpyridine core, on the other hand, is a known pharmacophore in several classes of therapeutic agents.

Tubulin Polymerization Inhibitors for Anticancer Therapy

One of the most promising applications of 4-arylpyridine derivatives lies in their ability to inhibit tubulin polymerization, a validated mechanism for anticancer drugs.[1] By disrupting microtubule dynamics, these agents can arrest the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells.[1] The 4-phenylpyridine moiety can mimic the B-ring of combretastatin A-4, a potent natural tubulin inhibitor.[1]

The following table summarizes the in vitro antiproliferative activity of a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which are structurally related to derivatives that could be synthesized from this compound. The data demonstrates the potent cytotoxic effects of these compounds against various human cancer cell lines.[1]

| Compound ID | B-Ring Substituent | HeLa IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |

| 9b | 2-methylphenyl | >10 | >10 | >10 |

| 9c | 3-methylphenyl | 1.12 | 1.35 | 1.89 |

| 9l | 4-fluorophenyl | 0.98 | 1.12 | 1.56 |

| 9p | 2-naphthyl | 0.047 | 0.082 | 0.90 |

| CA-4 (positive control) | - | 0.003 | 0.005 | 0.004 |

Data extracted from a study on 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines. The IC50 values represent the concentration of the compound that inhibits 50% of cell growth.[1]

The diagram below illustrates the mechanism by which tubulin polymerization inhibitors, such as derivatives of this compound, disrupt microtubule formation, leading to cell cycle arrest and apoptosis.

Caption: Mechanism of action of 4-arylpyridine tubulin polymerization inhibitors.

P-glycoprotein (P-gp) Inhibitors for Overcoming Multidrug Resistance

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and the overexpression of efflux pumps like P-glycoprotein (P-gp) is a key mechanism.[2] 4-Arylpyridines have been identified as potent P-gp modulators that can restore the intracellular concentration of cytotoxic drugs in resistant cancer cells.[2]

The following table shows the effect of representative 4-arylpyridines on the accumulation of vinblastine, a P-gp substrate, in a resistant human breast cancer cell line (MCF-7/adr). An increase in vinblastine accumulation indicates P-gp inhibition.

| Compound | Concentration (µM) | Vinblastine Accumulation (fold increase) |

| Control | - | 1.0 |

| Compound X | 3 | ~15 |

| Compound Y | 3 | ~12 |

Data is illustrative and based on findings from studies on 4-arylpyridine P-gp inhibitors.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a Suzuki-Miyaura cross-coupling reaction between a dihalopyridine and phenylboronic acid. A plausible route involves the selective coupling at the 4-position of 3,4-dibromopyridine.

Caption: General workflow for the synthesis of this compound.

Materials:

-

3,4-Dibromopyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask, add 3,4-dibromopyridine (1.0 eq), phenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of this compound) in the cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that causes 50% inhibition of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. Its utility as a key intermediate allows for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry. The exploration of this scaffold in the context of tubulin polymerization inhibition and P-glycoprotein modulation for anticancer therapy highlights its significant potential. The synthetic protocols and biological assays detailed in this guide provide a solid foundation for researchers to further investigate and unlock the full therapeutic potential of this compound-based compounds. Future research should focus on the synthesis and evaluation of a diverse library of derivatives to establish comprehensive structure-activity relationships and identify lead candidates for further preclinical and clinical development.

References

An In-depth Technical Guide to 3-Bromo-4-phenylpyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-phenylpyridine is a substituted pyridine derivative that holds significant potential as a versatile building block in the fields of medicinal chemistry and materials science. Its unique structural arrangement, featuring a bromine atom at the 3-position and a phenyl group at the 4-position of the pyridine ring, offers multiple reactive sites for further chemical modifications. This guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its applications as a key intermediate in the development of novel compounds.

Introduction and Historical Context

The precise discovery and first synthesis of this compound are not prominently documented in a single seminal publication. Instead, its emergence is intrinsically linked to the development and refinement of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century. The advent of methodologies such as the Suzuki-Miyaura, Negishi, and Stille couplings provided synthetic chemists with robust and versatile tools for the formation of carbon-carbon bonds, enabling the construction of complex biaryl systems like this compound from readily available precursors.

The strategic importance of halogenated pyridines, such as 3-bromopyridine, as precursors in pharmaceutical and agrochemical synthesis has been long recognized.[1] The introduction of a phenyl group at the 4-position further enhances the molecular scaffold, providing a lipophilic domain and opportunities for additional functionalization. While early methods for the synthesis of similar biaryl compounds existed, the efficiency, functional group tolerance, and regioselectivity offered by modern cross-coupling reactions have made the synthesis of this compound a routine yet crucial transformation in contemporary organic synthesis.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 88345-89-5 | [2][3] |

| Molecular Formula | C₁₁H₈BrN | [2][3] |

| Molecular Weight | 234.09 g/mol | [2][3] |

| Appearance | Solid | |

| Melting Point | 49-50 °C | [4] |

| Boiling Point | 293 °C | [4] |

| Density | 1.426 g/cm³ | [4] |

| Flash Point | 131 °C | [4] |

| Storage Temperature | 2-8°C, Sealed in dry |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Predicted shifts can be inferred from similar structures. |

| ¹³C NMR | Predicted shifts can be inferred from similar structures. |

| Mass Spectrometry | Predicted m/z values for various adducts are available.[2] |

Synthetic Methodologies

The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The two primary and most versatile methods are the Suzuki-Miyaura coupling and the Negishi coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds, reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[5][6] For the synthesis of this compound, this would involve the coupling of a phenylboronic acid derivative with a 3,4-dihalopyridine, or a 4-phenyl-3-halopyridine with a bromine source. A more common approach is the coupling of 3-bromopyridine-4-boronic acid with a phenyl halide or phenylboronic acid with 3-bromo-4-halopyridine.

This protocol describes a general procedure for the synthesis of 3-phenylpyridine from 3-bromopyridine and phenylboronic acid, which can be adapted for this compound.[1][7]

Materials:

-

3-Bromo-4-chloropyridine (or 3,4-dibromopyridine) (1.0 mmol, 1.0 eq.)

-

Phenylboronic acid (1.2 mmol, 1.2 eq.)

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)

-

Base (e.g., Potassium carbonate [K₂CO₃], 2.0 eq.)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 3-bromo-4-chloropyridine, phenylboronic acid, the palladium catalyst, and the base.

-

Seal the flask and purge with an inert gas for 10-15 minutes.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[8][9] This method is known for its high functional group tolerance and reactivity.

This protocol outlines a general procedure for the synthesis of 3-phenylpyridine using a Negishi coupling, which can be adapted for this compound.[1]

Materials:

-

3-Bromo-4-chloropyridine (or 3,4-dibromopyridine) (1.0 mmol, 1.0 eq.)

-

Phenylzinc reagent (e.g., Phenylzinc chloride, 1.2 eq.)

-

Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous solvent (e.g., Tetrahydrofuran [THF])

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve 3-bromo-4-chloropyridine in the anhydrous solvent.

-

Add the palladium catalyst.

-

Slowly add the phenylzinc reagent to the reaction mixture at room temperature.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography.

Mandatory Visualizations

Synthetic Pathways

Caption: Key synthetic routes to this compound.

Experimental Workflow

Caption: A typical experimental workflow for synthesis.

Applications in Drug Development and Materials Science

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity or unique material properties.[10] The bromine atom acts as a versatile handle for further functionalization through various chemical reactions, including additional cross-coupling reactions, nucleophilic aromatic substitution, and lithiation-substitution sequences.

While specific drugs or materials directly incorporating the this compound scaffold are not widely reported in mainstream literature, its utility can be inferred from the broader applications of bromo-pyridine derivatives. These compounds are integral to the synthesis of:

-

Active Pharmaceutical Ingredients (APIs): The pyridine ring is a common motif in a vast number of pharmaceuticals. The ability to introduce a phenyl group and retain a bromine for further modification makes this compound a desirable starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.[11][12]

-

Organic Electronics: Pyridine-containing compounds are utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic materials due to their electron-deficient nature and ability to coordinate with metals.

-

Agrochemicals: Substituted pyridines are a well-established class of compounds with herbicidal, insecticidal, and fungicidal properties.[13]

Conclusion

This compound is a synthetically valuable heterocyclic compound whose importance is derived from its utility as a versatile intermediate. While its own discovery is not a singular, celebrated event, its accessibility through modern palladium-catalyzed cross-coupling reactions has solidified its role in contemporary organic synthesis. The strategic placement of a bromine atom and a phenyl group on the pyridine core provides a platform for the construction of a diverse array of more complex molecules with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, offering a valuable resource for researchers in these fields.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | CAS 88345-89-5 [matrix-fine-chemicals.com]

- 3. This compound | 88345-89-5 [chemicalbook.com]

- 4. This compound CAS#: 88345-89-5 [m.chemicalbook.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. Negishi Coupling | NROChemistry [nrochemistry.com]

- 9. Negishi coupling - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. pharmaoffer.com [pharmaoffer.com]

- 12. nbinno.com [nbinno.com]

- 13. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

The Strategic Use of 3-Bromo-4-phenylpyridine in the Synthesis of Bipyridine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bipyridine scaffolds are of paramount importance in medicinal chemistry and materials science, frequently appearing as key structural motifs in pharmaceuticals, functional materials, and catalytic systems. The targeted synthesis of bipyridine derivatives with specific substitution patterns is crucial for the fine-tuning of their chemical and physical properties. 3-Bromo-4-phenylpyridine has emerged as a versatile and strategic precursor for the synthesis of a variety of bipyridine derivatives. Its unique substitution pattern, featuring a reactive bromine atom at the 3-position and a phenyl group at the 4-position, allows for selective functionalization through modern cross-coupling methodologies. This technical guide provides a comprehensive overview of the synthetic strategies employing this compound as a key building block for the construction of complex bipyridine structures, with a focus on palladium-catalyzed cross-coupling reactions.

Core Synthetic Strategies

The transformation of this compound into bipyridine derivatives predominantly relies on palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile toolkit for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance. The principal strategies include the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, involving the reaction of an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. In the context of synthesizing bipyridine derivatives from this compound, this reaction is employed to couple the 3-position of the pyridine ring with another pyridine moiety, typically introduced as a pyridylboronic acid or its corresponding ester.

Reaction Scheme:

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl or heteroaryl halide and an amine.[1][2] This methodology can be applied to the synthesis of aminobipyridine derivatives by reacting this compound with an aminopyridine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[3]

Reaction Scheme:

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper co-catalysts.[4] This reaction can be utilized to introduce an ethynylpyridine moiety at the 3-position of this compound. The resulting alkynylbipyridine can then undergo further transformations, such as cyclization reactions, to generate more complex heterocyclic systems.[5]

Reaction Scheme:

Quantitative Data Summary

While specific examples detailing the use of this compound as a direct precursor for bipyridine synthesis are not extensively documented in readily available literature, the following tables provide representative quantitative data for analogous cross-coupling reactions involving structurally similar bromopyridines. This data serves as a valuable starting point for reaction optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Entry | Bromopyridine Substrate | Boronic Acid/Ester | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 80-100 | 12 | 85-95 |

| 2 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 0.5 | 81 |

| 3 | 3-Bromo-2-aminopyridine | Phenylboronic acid | Pd₂(dba)₃ (2) / XPhos (8) | XPhos | LiHMDS | THF | 65 | 16 | 40 |

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

| Entry | Bromopyridine Substrate | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-Bromopyridine-D4 | Morpholine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene | 80-110 | 12-24 | >95 |

| 2 | 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ (2) | RuPhos (8) | LiHMDS | THF | 65 | 16 | 83 |

| 3 | 3-Bromo-4-fluoro-acetophenone | Morpholine | Pd(OAc)₂ (1) | (2-biphenyl)di-tert-butylphosphine (2) | Cs₂CO₃ | Toluene | 100 | 18 | 95 |

Table 3: Representative Conditions for Sonogashira Coupling of Bromopyridines

| Entry | Bromopyridine Substrate | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 98 |

| 2 | 3-Bromo-1,2-diones | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | rt | 0.5 | 93 |

| 3 | 3-Bromopyridine | Phenylacetylene | Pd₂(dba)₃ (2.5) | - | TBAF | NMP | 90 | - | - |

Experimental Protocols

The following are detailed, generalized protocols for the key cross-coupling reactions, adapted from established procedures for similar bromopyridine substrates.[1][4] Optimization for the specific case of this compound is recommended.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv)

-

Pyridylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the pyridylboronic acid, and potassium carbonate.

-

Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.

-

Under a positive pressure of the inert gas, add the palladium catalyst.

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Materials:

-

This compound (1.0 equiv)

-

Aminopyridine (1.2 equiv)

-

Pd₂(dba)₃ (1-2 mol%)

-

XPhos (or other suitable phosphine ligand) (2-4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube equipped with a magnetic stir bar.

-

Add this compound to the tube.

-

Seal the tube, evacuate, and backfill with the inert gas (repeat three times).

-

Add anhydrous toluene via syringe.

-

Add the aminopyridine via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter, concentrate, and purify the product by column chromatography.

Protocol 3: Sonogashira Coupling

Materials:

-

This compound (1.0 equiv)

-

Ethynylpyridine (1.2 equiv)

-

Pd(PPh₃)₂Cl₂ (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a Schlenk flask, add this compound, the palladium catalyst, and CuI.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous THF and triethylamine, followed by the ethynylpyridine via syringe.

-

Stir the reaction mixture at room temperature or heat gently (e.g., to 50-70 °C).

-

Monitor the reaction's progress by TLC.

-

Upon completion, cool the mixture, dilute with diethyl ether, and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the product by flash column chromatography.

Visualizations

Signaling Pathways and Workflows

Conclusion